molecular formula C23H18N2OS B11666201 N-[(2Z)-3,4-diphenyl-1,3-thiazol-2(3H)-ylidene]-4-methylbenzamide

N-[(2Z)-3,4-diphenyl-1,3-thiazol-2(3H)-ylidene]-4-methylbenzamide

Cat. No.: B11666201
M. Wt: 370.5 g/mol
InChI Key: XKZQCAZEXXLSBU-UHFFFAOYSA-N
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Description

N-[(2Z)-3,4-diphenyl-1,3-thiazol-2(3H)-ylidene]-4-methylbenzamide is a complex organic compound with a molecular formula of C22H16N2OS. This compound belongs to the class of thiazoles, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3,4-diphenyl-1,3-thiazol-2(3H)-ylidene]-4-methylbenzamide typically involves the condensation of 3,4-diphenylthiazol-2-amine with 4-methylbenzoyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3,4-diphenyl-1,3-thiazol-2(3H)-ylidene]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride (SOCl2) are used for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(2Z)-3,4-diphenyl-1,3-thiazol-2(3H)-ylidene]-4-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-3,4-diphenyl-1,3-thiazol-2(3H)-ylidene]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2Z)-3,4-diphenyl-1,3-thiazol-2(3H)-ylidene]benzamide
  • N-[(2Z)-3,4-diphenyl-1,3-thiazol-2(3H)-ylidene]-2-methyl-2-propanamine hydrobromide
  • N-(2Z)-3,4-diphenyl-1,3-thiazol-2(3H)-ylideneammonio carbonothioyl)benzenecarboximidate

Uniqueness

N-[(2Z)-3,4-diphenyl-1,3-thiazol-2(3H)-ylidene]-4-methylbenzamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its thiazole ring and aromatic substituents contribute to its versatility in various applications.

Properties

Molecular Formula

C23H18N2OS

Molecular Weight

370.5 g/mol

IUPAC Name

N-(3,4-diphenyl-1,3-thiazol-2-ylidene)-4-methylbenzamide

InChI

InChI=1S/C23H18N2OS/c1-17-12-14-19(15-13-17)22(26)24-23-25(20-10-6-3-7-11-20)21(16-27-23)18-8-4-2-5-9-18/h2-16H,1H3

InChI Key

XKZQCAZEXXLSBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N=C2N(C(=CS2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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